molecular formula C14H7ClF3N3O3S B2526100 2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide CAS No. 1427908-04-0

2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide

Cat. No.: B2526100
CAS No.: 1427908-04-0
M. Wt: 389.73
InChI Key: LHXVEZUHMGWRHV-UHFFFAOYSA-N
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Description

2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide is a complex organic compound that features a trifluoromethyl group, a cyano group, and a benzenesulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction using reagents like benzenesulfonyl chloride.

    Chlorination: The chlorine atom is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Cyano Group Addition: The cyano group is introduced using reagents like cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyano and sulfonyl groups can form strong interactions with target proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: A simpler compound with similar trifluoromethyl and chlorine substituents.

    4-cyano-3-(trifluoromethyl)benzenesulfonamide: Contains the cyano and trifluoromethyl groups but lacks the pyridine ring.

    N-(4-cyano-3-(trifluoromethyl)phenyl)pyridine-4-carboxamide: Similar structure but without the sulfonyl group.

Uniqueness

2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and sulfonyl groups provide opportunities for strong interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O3S/c15-12-5-8(3-4-20-12)13(22)21-25(23,24)10-2-1-9(7-19)11(6-10)14(16,17)18/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXVEZUHMGWRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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